3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

Monoamine oxidase Neurochemistry Enzyme inhibition

This 97%-pure building block combines a quinoline hinge-binding motif with a solvent-exposed pyrazole vector and a free 6-amino group, enabling parallel derivatization via amidation, reductive amination, or cross-coupling for focused kinase inhibitor libraries. Its defined TPSA (56.73 Ų) and XLogP3 (2.80) provide a rational starting point for property-driven optimization, while its weak MAO inhibition (IC₅₀ 17–102 µM) makes it an ideal negative control in monoamine oxidase screening. Stored at 2–8°C under dry, sealed conditions, the compound ships at ambient temperature and delivers the lot-specific CoA required for analytical method development.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 1184919-71-8
Cat. No. B1416703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine
CAS1184919-71-8
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)N
InChIInChI=1S/C13H12N4/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,14H2,1H3
InChIKeyDPRUSLSSTITICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine: CAS 1184919-71-8 Baseline Characterization and Procurement Context


3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine (CAS 1184919-71-8) is a heteroaromatic compound featuring a quinoline core substituted with a 1-methyl-1H-pyrazol-4-yl moiety at the 3-position and a primary amine at the 6-position . The molecular formula is C₁₃H₁₂N₄ with a molecular weight of 224.26 g/mol [1]. This compound belongs to the broader class of quinoline-pyrazole hybrids, a scaffold that has attracted interest in kinase inhibitor development and anti-inflammatory research due to the complementary pharmacophoric contributions of both heterocyclic systems [2]. However, as a discrete chemical entity with this specific substitution pattern, published primary research directly evaluating its biological activity remains extremely limited, with the majority of available data originating from vendor technical datasheets and database-curated assay results rather than peer-reviewed discovery campaigns.

Why 3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine Cannot Be Interchanged with Other Quinoline-6-amines or Pyrazolyl Quinolines


Substitution of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine with seemingly similar analogs—including unsubstituted quinolin-6-amine, 3-haloquinolin-6-amines, or regioisomeric pyrazolyl quinolines—introduces material changes in both physicochemical properties and molecular recognition capacity. The 3-position pyrazole substitution distinguishes this compound from simpler quinolin-6-amines (e.g., 3-bromoquinolin-6-amine, CAS 7101-96-4) by conferring a hydrogen-bond-accepting heterocycle at a vector orthogonal to the quinoline plane, which alters polar surface area (PSA) and LogP relative to halogenated analogs [1]. Furthermore, the regiospecific attachment at the pyrazole 4-position—rather than alternative N- or C-linkages—dictates the spatial presentation of the N-methyl group, a feature that influences binding interactions in ATP-competitive kinase inhibition contexts as established in related pyrazolyl quinoline and quinoxaline inhibitor series [2][3]. Even minor structural deviations within this scaffold family (e.g., quinazoline versus quinoline cores, or 1H-pyrazol-3-yl versus 4-yl connectivity) have been demonstrated to produce order-of-magnitude differences in target affinity and selectivity profiles [2], rendering generic substitution scientifically invalid without empirical re-validation.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine (CAS 1184919-71-8): Comparative Data Against Analogs and In-Class Compounds


MAO-A and MAO-B Inhibitory Activity: Quantitative Distinction from Potent Monoamine Oxidase Inhibitors

In functional enzyme inhibition assays, 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine exhibits weak inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC₅₀ values in the high micromolar range. Against rat MAO-A, the compound demonstrated an IC₅₀ of 1.02 × 10⁵ nM (102 μM) [1]. Against human MAO-A, the IC₅₀ was measured at 9.04 × 10⁴ nM (90.4 μM) [2], and against human MAO-B, the IC₅₀ was 1.70 × 10⁴ nM (17 μM) in a membrane-bound enzyme assay system [3]. This weak activity profile contrasts sharply with clinically established MAO inhibitors (e.g., selegiline MAO-B IC₅₀ ≈ 5-20 nM; moclobemide MAO-A IC₅₀ ≈ 50-200 nM) [4] and with potent quinoline-derived MAO inhibitors reported in the literature (e.g., certain 2-arylpyrazoloquinolines with IC₅₀ values in the 10-100 nM range) [5].

Monoamine oxidase Neurochemistry Enzyme inhibition

Physicochemical Property Profile: PSA and LogP Differentiation from Halogenated Quinolin-6-amine Analogs

The topological polar surface area (TPSA) of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is calculated as 56.73 Ų, with a computed XLogP3 of 2.80 [1][2]. This contrasts with a direct structural analog, 3-bromoquinolin-6-amine (CAS 7101-96-4), which lacks the pyrazole moiety and possesses a bromine substituent at the 3-position. The brominated analog exhibits a lower TPSA (approximately 38 Ų, due to the absence of additional nitrogen atoms) and a higher lipophilicity (estimated XLogP > 3.0) [3]. The pyrazole-containing target compound therefore presents an altered hydrogen-bonding capacity (four H-bond acceptors, one H-bond donor) and distinct polarity-lipophilicity balance compared to simpler 3-substituted quinolin-6-amines.

Physicochemical characterization Drug-likeness ADME prediction

Commercial Purity Specifications: Vendor-Documented Batch Quality Parameters

Commercial suppliers document this compound with standard purity specifications that vary by vendor. GlpBio lists purity ≥98% with storage at 2-8°C away from moisture in sealed containers [1]. ChemScene specifies purity ≥97% under identical storage conditions . Bidepharm and Leyan both specify 97% standard purity with availability of batch-specific quality documentation including NMR, HPLC, and GC analytical reports . This purity profile is comparable to other specialty heterocyclic building blocks in the quinolinamine class, with typical commercial offerings ranging from 95-99% for non-catalog specialty compounds. The availability of batch-specific analytical certificates (CoA) provides procurement-level quality assurance that enables reproducible downstream synthetic applications.

Quality control Analytical chemistry Procurement specification

Scaffold Classification: Quinoline-Pyrazole Hybrid Motif in Kinase Inhibitor Chemical Space

3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine represents a specific member of the quinoline-pyrazole hybrid scaffold class. This scaffold architecture appears extensively in kinase inhibitor patent literature, including as N-pyrazolyl, N-quinolyl amines targeting RIP2 kinase [1] and pyrazolyl quinoxaline derivatives targeting SYK, LRRK2, and MYLK [2]. In related scaffold contexts, aryl-substituted dihydropyrrolopyrazole quinolines have demonstrated kinase inhibition with IC₅₀ values in the 70-100 nM range [3], while optimized quinoline-pyrazole hybrids have achieved COX-2 inhibition with IC₅₀ values as low as 0.1 μM [4]. The target compound differs from these optimized inhibitors by lacking elaborated substitution on the quinoline 4-position and pyrazole N1-position, representing an earlier-stage or minimalist scaffold variant.

Kinase inhibition Medicinal chemistry Scaffold hopping

Recommended Application Scenarios for 3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine Based on Quantified Differentiation Evidence


Negative Control or Baseline Scaffold for Monoamine Oxidase Assay Development

Given the quantitatively weak MAO-A and MAO-B inhibition (IC₅₀ = 17-102 μM) [1], this compound is ideally suited as a negative control or baseline comparator in MAO enzyme inhibition screening campaigns. Its low intrinsic activity provides a clean background against which to measure potency gains from structural elaboration. Researchers developing novel MAO inhibitors can utilize this compound to establish assay signal-to-noise parameters and to benchmark the minimum activity threshold that a chemically elaborated derivative must exceed to warrant further optimization.

Synthetic Building Block for Kinase-Focused Medicinal Chemistry Libraries

The compound's quinoline-pyrazole hybrid scaffold maps directly to kinase inhibitor pharmacophore space, as evidenced by patent literature describing related N-pyrazolyl, N-quinolyl amines as RIP2, SYK, and LRRK2 inhibitors [2][3]. The unsubstituted 6-amino group and the N1-methylpyrazole moiety offer two orthogonal vectors for parallel library synthesis via amide bond formation, reductive amination, or Suzuki-Miyaura coupling. This makes the compound a strategically versatile building block for generating focused kinase inhibitor libraries where the quinoline core serves as a hinge-binding motif and the pyrazole projects toward solvent-accessible or selectivity-determining regions of the ATP-binding pocket.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies in Lead Optimization

With its documented TPSA of 56.73 Ų and XLogP3 of 2.80 [4], this compound serves as a defined physicochemical reference point for SPR studies comparing quinoline-based scaffolds. Medicinal chemists optimizing compounds within this chemical series can use these values to rationally design derivatives that modulate polarity (via substitution on the 6-amino group) or lipophilicity (via substitution on the pyrazole N1-methyl position) while maintaining favorable drug-likeness parameters. The compound's balanced property profile—below the TPSA threshold of 140 Ų for oral bioavailability and within acceptable LogP range—positions it as a suitable starting point for property-driven optimization.

Reference Standard for Analytical Method Development and Cross-Vendor Quality Verification

With multiple vendors supplying this compound at documented purity specifications (97-98%) [5], it is suitable for use as a reference standard in HPLC, LC-MS, or NMR analytical method development for quinoline-containing compound libraries. The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data from select suppliers enables cross-vendor quality benchmarking. The compound's stable storage requirements (2-8°C, sealed, dry conditions) support its use as a long-term analytical reference material.

Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.